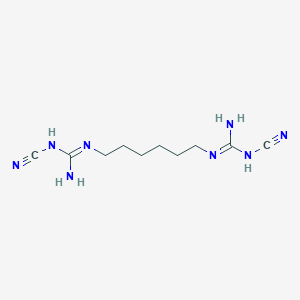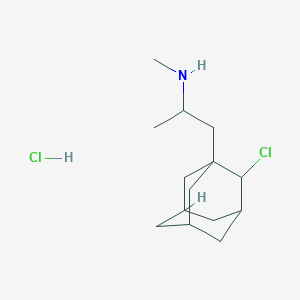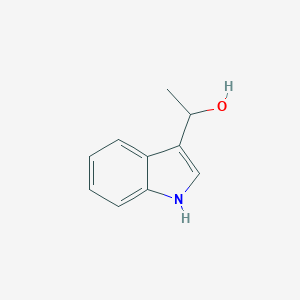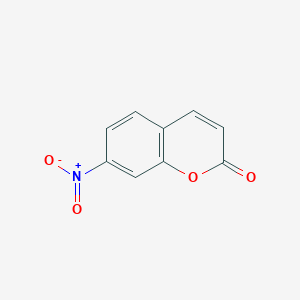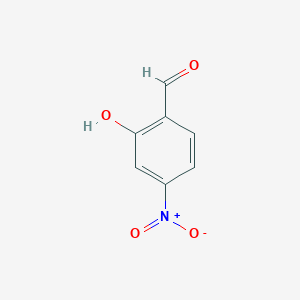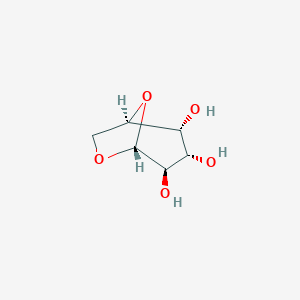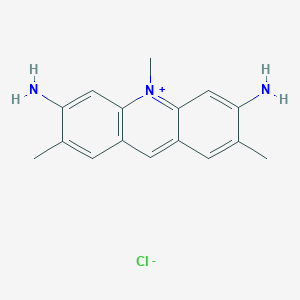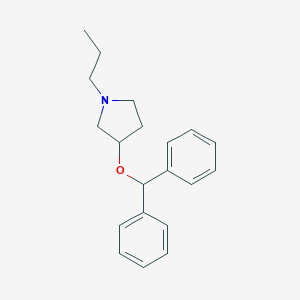
3-(Diphenylmethoxy)-1-propylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylmethoxy)-1-propylpyrrolidine, also known as WF-23, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in recent years due to its potential application in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(Diphenylmethoxy)-1-propylpyrrolidine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(Diphenylmethoxy)-1-propylpyrrolidine can lead to an increase in locomotor activity and a decrease in anxiety-like behavior in animal models. It has also been found to have antidepressant-like effects in some studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Diphenylmethoxy)-1-propylpyrrolidine in lab experiments include its high binding affinity for the dopamine transporter and its potential application in studying the dopamine system. However, its limited solubility in water and potential toxicity at high doses are some of the limitations that need to be considered.
Direcciones Futuras
Future research on 3-(Diphenylmethoxy)-1-propylpyrrolidine could focus on its potential application in the treatment of drug addiction and depression. Additionally, further studies could investigate the biochemical and physiological effects of this compound in different animal models and at different doses. The development of more soluble analogs of 3-(Diphenylmethoxy)-1-propylpyrrolidine could also be a future direction for research.
Métodos De Síntesis
The synthesis of 3-(Diphenylmethoxy)-1-propylpyrrolidine involves the reaction of 1-(3-methoxyphenyl)-2-nitropropene with 1,3-diphenyl-2-chloropropane in the presence of zinc and acetic acid. The resulting compound is then reduced with hydrogen gas in the presence of palladium on carbon to obtain 3-(Diphenylmethoxy)-1-propylpyrrolidine.
Aplicaciones Científicas De Investigación
3-(Diphenylmethoxy)-1-propylpyrrolidine has been studied for its potential application in various scientific research fields. It has been found to exhibit significant binding affinity for the dopamine transporter, making it a potential candidate for studying the dopamine system. Additionally, it has been studied for its potential application in the treatment of drug addiction and depression.
Propiedades
Número CAS |
102239-19-0 |
|---|---|
Nombre del producto |
3-(Diphenylmethoxy)-1-propylpyrrolidine |
Fórmula molecular |
C20H25NO |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-benzhydryloxy-1-propylpyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-14-21-15-13-19(16-21)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3 |
Clave InChI |
AMFUILNWFICSTI-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
3-benzhydryloxy-1-propyl-pyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



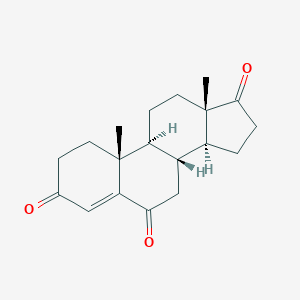
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
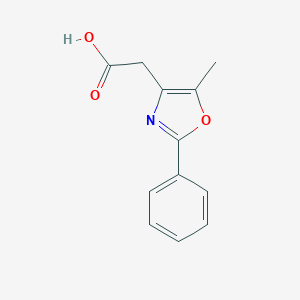
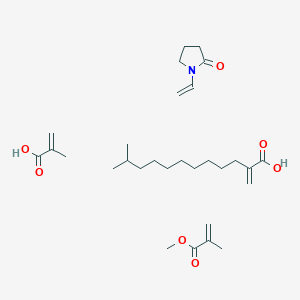
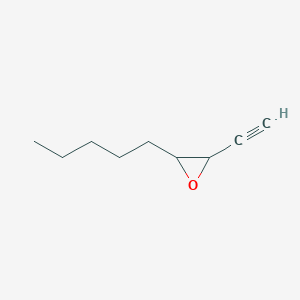
![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)
